molecular formula C6H4BrNO B108003 3-Bromo-4-pyridinecarboxaldehyde CAS No. 70201-43-3

3-Bromo-4-pyridinecarboxaldehyde

Cat. No.: B108003
CAS No.: 70201-43-3
M. Wt: 186.01 g/mol
InChI Key: NOBDKWLIAQKADB-UHFFFAOYSA-N
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Description

3-Bromo-4-pyridinecarboxaldehyde is an organic compound with the molecular formula C6H4BrNO It is a derivative of pyridine, where a bromine atom is substituted at the 3-position and an aldehyde group at the 4-position

Scientific Research Applications

3-Bromo-4-pyridinecarboxaldehyde has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

3-Bromo-4-pyridinecarboxaldehyde is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-pyridinecarboxaldehyde can be synthesized through several methods. One common approach involves the bromination of 4-pyridinecarboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-pyridinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: 3-Bromo-4-pyridinecarboxylic acid.

    Reduction: 3-Bromo-4-pyridinemethanol.

    Substitution: 3-Azido-4-pyridinecarboxaldehyde.

Mechanism of Action

The mechanism of action of 3-Bromo-4-pyridinecarboxaldehyde depends on its specific application. In chemical reactions, the bromine atom and aldehyde group provide reactive sites for various transformations. The compound can interact with nucleophiles and electrophiles, facilitating the formation of new bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-pyridinecarboxaldehyde
  • 5-Bromo-2-pyridinecarboxaldehyde
  • 6-Bromo-3-pyridinecarboxaldehyde

Uniqueness

3-Bromo-4-pyridinecarboxaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis, offering different pathways for functionalization compared to its isomers.

Properties

IUPAC Name

3-bromopyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-6-3-8-2-1-5(6)4-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBDKWLIAQKADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376648
Record name 3-Bromopyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70201-43-3
Record name 3-Bromopyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-pyridinecarboxaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of TMEDA (1.91 mL, 12.7 mmol) and LDA (12.7 mmol) in ether (50 mL) at −78° C. was added 3-bromo-pyridine (1.22 mL, 12.7 mmol). After 60 minutes at −78° C., DMF (1.08 mL, 13.9 mmol) was added, and the mixture allowed to warm to room temperature. After 1 hour at room temperature the reaction was quenched with saturated aqueous NaHCO3 (100 mL), extracted with CH2Cl2 (4×15 mL), dried (MgSO4), filtered and concentrated in vacuo to give the crude oil. Purification by column chromatography on silica gel (Hexanes: EtOAc 4:1) afforded the title compound as a crystalline solid (1.2 g, 51%). 1H NMR (CDCl3) 7.70 (d, 1H, J=4.8 Hz), 8.71 (d, 1H, J=4.8 Hz), 8.91 (s, 1H), 10.36 (s, 1H).
Name
Quantity
1.91 mL
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reactant
Reaction Step One
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Quantity
12.7 mmol
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reactant
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1.22 mL
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reactant
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50 mL
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solvent
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1.08 mL
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reactant
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Yield
51%

Synthesis routes and methods II

Procedure details

A solution of di-isopropylamine (3.44 g, 34.1 mmol) was cooled to -78° C. and treated with n-butyl lithium 1.6M, 34.1 mmol). A solution of 3-bromopyridine (4.71 g, 30 mmol) in THF (5 ml) was added dropwise trying to keep the temperature below -70° C. The reaction was very exothermic, a solid precipitated and THF (2 ml) was added to improve stirring. The temperature rose to -45° C., after cooling to -60° C. and added remaining pyridine. DMF (2.49 g) in THF (15 ml) was added and the reaction stirred at -65° C. for 30 minutes. Water was added to quench the reaction and the reaction allowed to warm to ambient temperature. The reaction was partitioned between ethyl acetate/water and the aqueous layer extracted with ethyl acetate. The organic layers were combined, dried (MgSO4) and evaporated and the residue was subjected to chromatography (eluting with diethyl ether/hexane) to give 3-bromo-4-pyridinecarbaldehyde (1.4 g, 76%).
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
34.1 mmol
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reactant
Reaction Step Two
Quantity
4.71 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3-Bromopyridine (1.582 g) was dissolved in tetrahydrofuran (20 ml), followed by the addition of a 1.5M solution of lithium diisopropylamide/cyclohexane (7.3 ml) in nitrogen atmosphere at −70° C., and the resulting mixture was stirred for 5 min. Continuously, 4-formylmorpholine (3 ml) was added thereto and stirred for 20 min, followed by the further stirring at room temperature for 30 min. An aqueous solution of saturated ammonium chloride was added to the reaction mixture, and then it was extracted with ethyl acetate. The resulting organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a colorless solid (749 mg, yield; 40%).
Quantity
1.582 g
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lithium diisopropylamide cyclohexane
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
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reactant
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0 (± 1) mol
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Reaction Step Four
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What role does 3-bromo-4-pyridinecarboxaldehyde play in the synthesis of Aucubinine B?

A1: this compound serves as the crucial starting point for the four-step synthesis of Aucubinine B. [, ] Its structure provides the foundational pyridine ring and the aldehyde group that are further modified to construct the final alkaloid. The bromine atom likely serves as a handle for further functionalization during the synthesis.

Q2: What is the significance of the intramolecular Heck reaction in this synthesis?

A2: The synthesis leverages an intramolecular Heck reaction to construct the cyclopenta[c]pyridine intermediate (compound 7 in the cited papers) from a precursor derived from this compound. [, ] This reaction is pivotal as it forms the fused five-membered ring system characteristic of Aucubinine B. The palladium-catalyzed Heck reaction allows for the formation of a new carbon-carbon bond, closing the ring and contributing to the overall efficiency of the synthesis.

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